

Technical Guide: Biological Activity & Application of 4-Amino-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Amino-5-methylpicolinic acid

CAS No.: 23609-89-4

Cat. No.: B1500531

[Get Quote](#)

Executive Technical Summary

4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) is a substituted pyridine-2-carboxylic acid acting as a critical pharmacophore in medicinal chemistry and agrochemical synthesis. Unlike simple picolinic acid, which functions primarily as a metal chelator and neuroactive metabolite, the 4-amino-5-methyl derivative is engineered for target specificity—specifically binding to the TIR1/AFB auxin signaling complex in plants and serving as a hinge-binding motif in kinase inhibitors for oncology.

Key Physicochemical Profile

Property	Value	Relevance
Molecular Formula	C ₇ H ₈ N ₂ O ₂	Core scaffold for derivatization
Molecular Weight	152.15 g/mol	Fragment-based drug discovery (FBDD) ideal
pKa (Calculated)	~3.5 (Acid), ~6.8 (Pyridine N)	Zwitterionic at physiological pH; affects membrane permeability
LogP	0.07 (approx.)	High water solubility; requires esterification for cellular uptake
Topological PSA	76.2 Å ²	Good oral bioavailability predictor

Biological Mechanisms of Action[1][2][3][4]

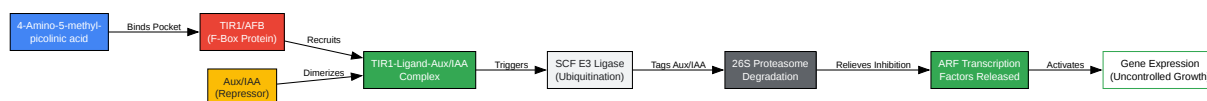
A. Agrochemical Mechanism: Synthetic Auxin Mimicry

The primary biological activity of 4-amino-picolinic acid derivatives lies in their ability to mimic Indole-3-acetic acid (IAA), the natural plant hormone.

- Target Receptor: The Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins.
- Mechanism:
 - The picolinic acid moiety (specifically the pyridine nitrogen and carboxylate) coordinates with the auxin-binding pocket of the TIR1-SCF complex.
 - The 4-amino group acts as an electron donor, increasing the electron density of the pyridine ring, enhancing stacking interactions with conserved tryptophan residues (e.g., Trp373 in TIR1).
 - The 5-methyl group provides steric bulk that prevents rapid metabolic degradation (e.g., by hydroxylation) and induces conformational selectivity, often favoring the AFB5 co-receptor over TIR1, which is linked to reduced resistance development in weeds.

Pathway Visualization: Auxin Signaling Activation

The following diagram illustrates how the scaffold triggers the ubiquitination pathway leading to gene activation.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action for Picolinic Acid Auxin Mimics. The ligand acts as "molecular glue" stabilizing the TIR1-Aux/IAA interaction.

B. Medicinal Chemistry: Kinase Inhibition & Metal Chelation

In drug development, the **4-amino-5-methylpicolinic acid** scaffold is utilized for its electronic and chelating properties.

- Kinase Hinge Binding: The pyridine nitrogen and the 4-amino group form a donor-acceptor motif that can hydrogen bond with the hinge region of kinases (e.g., VEGFR, PDGFR). The 2-carboxylic acid is often converted to an amide to access hydrophobic back pockets.
- Metallopharmaceutical Activity: The picolinic acid core is a bidentate ligand.
 - SOD Mimicry: Copper(II) complexes of aminopicolinic acids have been shown to scavenge superoxide anions, offering potential neuroprotective effects against oxidative stress.
 - Antimicrobial: Transition metal complexes (Cu, Zn) of this ligand disrupt bacterial cell walls and inhibit metalloenzymes.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the **4-amino-5-methylpicolinic acid** core affect biological potency, based on comparative studies of picolinate herbicides (e.g., Picloram analogues).

Structural Modification	Effect on Activity	Mechanistic Explanation
4-Amino Group	Essential	Provides H-bond donor capability; increases pKa of pyridine N, enhancing receptor affinity. Removal leads to >90% loss of auxin activity.
5-Methyl Group	Modulatory	Increases lipophilicity (LogP) vs. H-atom. Provides steric occlusion to block metabolic attack at the 5-position. Less electron-withdrawing than Cl/F, altering the electrostatic potential map.
2-Carboxylic Acid	Critical	Essential for ionic interaction with the bottom of the auxin binding pocket (Arg residues). Ester prodrugs are used to improve uptake but must be hydrolyzed in planta.
6-Position Substitution	Potency Driver	Introduction of aryl/heteroaryl groups (e.g., in Halauxifen) at C6 creates "super-auxins" by extending into the hydrophobic channel of the receptor.

Validated Synthesis Protocol

For researchers requiring high-purity material for biological assays, the following synthesis route is recommended. It avoids the instability of direct amination on the electron-rich pyridine ring by utilizing an N-oxide activation strategy.

Route: 5-Methylpicolinic acid

N-Oxide

4-Nitro

4-Amino.

Step-by-Step Methodology

Step 1: N-Oxidation

- Dissolve 5-methylpicolinic acid (1.0 eq) in trifluoroacetic acid (TFA).
- Add 30% Hydrogen Peroxide (H_2O_2 , 5.0 eq) dropwise at 0°C .
- Reflux at 70°C for 4 hours. Monitor by TLC (Polar solvent system required).
- Concentrate under vacuum to yield 5-methylpicolinic acid 1-oxide.

Step 2: Nitration (The Critical Step)

- Suspend the N-oxide in concentrated Sulfuric Acid (H_2SO_4).
- Slowly add Fuming Nitric Acid (HNO_3) at 0°C . Caution: Exothermic.
- Heat to 100°C for 12 hours. The N-oxide directs the nitro group to the 4-position (para to N-oxide).
- Pour onto ice, neutralize with Na_2CO_3 to pH 3-4. Filter the yellow precipitate (4-nitro-5-methylpicolinic acid 1-oxide).

Step 3: Reduction

- Dissolve the nitro-N-oxide intermediate in Methanol.
- Add 10% Pd/C catalyst (10 wt%).
- Hydrogenate under H_2 balloon (1 atm) at Room Temperature for 16 hours. Note: This step reduces both the Nitro group to Amino and the N-oxide to Pyridine.

- Filter through Celite and concentrate. Recrystallize from water/ethanol.

Yield Expectation: 40-50% overall. QC Check: ^1H NMR (DMSO- d_6) should show a singlet for the methyl group (~2.2 ppm) and broad singlets for the amino protons, with aromatic signals shifted upfield due to the amino group.

References

- Auxin Herbicide Mechanism: Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and a target of auxin signaling confer resistance to specific synthetic auxin herbicides." *Plant Physiology*. [Link](#)
- Picolinic Acid Chemistry: Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel pyridine herbicide families." *Bioorganic & Medicinal Chemistry*. [Link](#)
- Synthesis of Aminopicolinates: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." *Comprehensive Heterocyclic Chemistry*. [Link](#)
- Kinase Inhibitor Scaffolds: Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." *Pharmacology & Therapeutics*. [Link](#)
- Metal Complex Activity: Bawa, R. A. (2012). "Synthesis of Some Aminopicolinic Acids." *International Research Journal of Pure and Applied Chemistry*. [Link](#)
- To cite this document: BenchChem. [Technical Guide: Biological Activity & Application of 4-Amino-5-methylpicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1500531/docs#technical-guide-biological-activity-application-of-4-amino-5-methylpicolinic-acid\]](https://www.benchchem.com/product/b1500531/docs#technical-guide-biological-activity-application-of-4-amino-5-methylpicolinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)